4-(4-Ethynylphenoxy)-tetrahydropyran
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Overview
Description
4-(4-Ethynylphenoxy)-tetrahydropyran is an organic compound that features a tetrahydropyran ring substituted with a 4-ethynylphenoxy group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethynylphenoxy)-tetrahydropyran typically involves the reaction of 4-ethynylphenol with tetrahydropyran derivatives. One common method is the Sonogashira coupling reaction, where 4-ethynylphenol is reacted with a tetrahydropyran derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an organic solvent such as THF (tetrahydrofuran) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethynylphenoxy)-tetrahydropyran undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(4-Ethynylphenoxy)-tetrahydropyran has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conducting polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 4-(4-Ethynylphenoxy)-tetrahydropyran involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the tetrahydropyran ring can enhance the compound’s solubility and stability, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
4-Ethynylphenol: A precursor in the synthesis of 4-(4-Ethynylphenoxy)-tetrahydropyran.
4-(4-Ethynylphenoxy)phenyl derivatives: Compounds with similar structural motifs used in polymer synthesis.
Poly(phenyl acetylene) derivatives: Polymers with ethynyl groups that exhibit unique electronic and optical properties.
Uniqueness
This compound is unique due to the presence of both the ethynyl group and the tetrahydropyran ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H14O2 |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(4-ethynylphenoxy)oxane |
InChI |
InChI=1S/C13H14O2/c1-2-11-3-5-12(6-4-11)15-13-7-9-14-10-8-13/h1,3-6,13H,7-10H2 |
InChI Key |
JJRAFQVZADERSI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2CCOCC2 |
Origin of Product |
United States |
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